molecular formula C20H19ClN2O4 B5087480 (4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5087480
M. Wt: 386.8 g/mol
InChI Key: YRUKKQFYUVBZMG-DHDCSXOGSA-N
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Description

The compound (4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chloro-5-ethoxy-4-hydroxyphenyl group and a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved by the reaction of hydrazine with a suitable diketone under acidic conditions.

    Substitution with the 3-chloro-5-ethoxy-4-hydroxyphenyl group: This step involves the reaction of the pyrazolidine-3,5-dione core with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Introduction of the 4-ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-ethylbenzoyl chloride and an appropriate catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the 3-chloro-5-ethoxy-4-hydroxyphenyl moiety can undergo oxidation to form a corresponding ketone.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the 3-chloro-5-ethoxy-4-hydroxyphenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features suggest it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, leading to modulation of their activity. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to undergo a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-12-5-7-14(8-6-12)23-20(26)15(19(25)22-23)9-13-10-16(21)18(24)17(11-13)27-4-2/h5-11,24H,3-4H2,1-2H3,(H,22,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUKKQFYUVBZMG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OCC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OCC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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